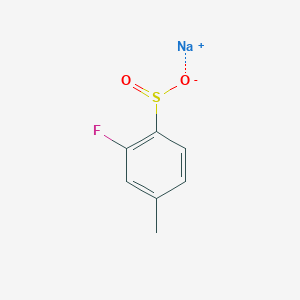
methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a triazole derivative of carboxylic acid. It is a colorless, odorless, and water-soluble compound with a molecular weight of 212.24 g/mol. It is used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biological systems, and in the development of new materials.
科学的研究の応用
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a variety of scientific research applications. It is an important intermediate in the synthesis of drugs and other organic compounds. It is also used in the study of biological systems, such as enzymes and proteins, as well as in the development of new materials. Additionally, it is used in the synthesis of polymers, in the synthesis of catalysts, and in the study of organic reactions.
作用機序
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme or protein.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, which can lead to a variety of physiological effects, including changes in metabolism, hormone levels, and cell growth. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and it can be stored for long periods of time without degradation. Additionally, it is water-soluble and can be used in a variety of experimental systems. However, it can be toxic and should be handled with caution. Additionally, it is relatively expensive, so it may not be suitable for large-scale experiments.
将来の方向性
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a variety of potential future directions. One possible direction is the development of new drugs and other organic compounds based on this compound. Additionally, it could be used in the development of new materials and catalysts. It could also be used to study the effects of enzymes and proteins on various biological systems. Additionally, it could be used to study the effects of environmental pollutants on the body, and it could be used in the development of new diagnostic tools. Finally, it could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary supplements.
合成法
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is synthesized through a reaction between 4-benzyl-4H-1,2,4-triazole and methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as argon or nitrogen. The reaction is generally complete within 1-2 hours and yields a product with a purity of > 95%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate involves the reaction of benzylamine with ethyl 2-cyanoacetate to form ethyl 2-(benzylamino)-2-oxoacetate, which is then reacted with hydrazine hydrate to form 4-benzyl-4H-1,2,4-triazole-3-carboxylic acid. The final step involves esterification of the carboxylic acid with methanol to form the desired product.", "Starting Materials": [ "Benzylamine", "Ethyl 2-cyanoacetate", "Hydrazine hydrate", "Methanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl 2-cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(benzylamino)-2-oxoacetate.", "Step 2: Ethyl 2-(benzylamino)-2-oxoacetate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-benzyl-4H-1,2,4-triazole-3-carboxylic acid.", "Step 3: The final step involves esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate." ] } | |
CAS番号 |
1499224-49-5 |
分子式 |
C11H11N3O2 |
分子量 |
217.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



